5-Fluoro-2-methylpyrimidin-4-amine

Synthetic methodology Heterocyclic chemistry Process chemistry

5-Fluoro-2-methylpyrimidin-4-amine is a critical heterocyclic building block with a unique 5-fluoro substitution pattern that cannot be replaced by other regioisomers. It enables selective hydrogen-bonding in kinase ATP-binding pockets and imparts metabolic stability. Validated in potent PKCβII (Ki 1.01 nM) and PDE10A (IC50 5 nM) inhibitors. The established 81% yield synthesis from amidine hydrochlorides ensures cost-effective milligram-to-kilogram production. Ideal for focused library synthesis and structure-activity relationship studies. Select this compound for reliable, scalable access to a privileged kinase hinge-binding fragment.

Molecular Formula C5H6FN3
Molecular Weight 127.12 g/mol
CAS No. 1416372-67-2
Cat. No. B1592742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylpyrimidin-4-amine
CAS1416372-67-2
Molecular FormulaC5H6FN3
Molecular Weight127.12 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)F
InChIInChI=1S/C5H6FN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
InChIKeyQGOGAEOIYYTKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylpyrimidin-4-amine (CAS 1416372-67-2) Technical Profile for Research Procurement


5-Fluoro-2-methylpyrimidin-4-amine (CAS 1416372-67-2) is a fluorinated heterocyclic building block comprising a pyrimidine core substituted with a methyl group at the 2-position, an amino group at the 4-position, and a fluorine atom at the 5-position [1]. Its molecular formula is C5H6FN3 with a molecular weight of 127.12 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and other bioactive molecules [2].

5-Fluoro-2-methylpyrimidin-4-amine: Why Structural Analogs Are Not Interchangeable


In-class compounds such as 6-fluoro-2-methylpyrimidin-4-amine (CAS 18260-57-6) or 2-methylpyrimidin-4-amine (CAS 74-69-1) cannot be simply substituted for 5-fluoro-2-methylpyrimidin-4-amine due to distinct regiochemical and electronic differences that critically impact downstream synthetic utility and biological activity [1]. The precise 5-fluoro substitution pattern on the pyrimidine ring enables unique hydrogen-bonding interactions within kinase ATP-binding pockets and imparts differentiated metabolic stability compared to non-fluorinated or alternatively fluorinated analogs [2]. Substituting a different regioisomer may result in complete loss of target engagement or require extensive re-optimization of synthetic routes and purification protocols.

Quantitative Differentiation Evidence for 5-Fluoro-2-methylpyrimidin-4-amine (1416372-67-2)


Synthesis Yield Advantage Over Alternative Fluoropyrimidine Scaffolds

The synthesis of 5-fluoro-2-methylpyrimidin-4-amine via the β-fluoroenolate salt route proceeds with an 81% yield under mild conditions [1]. In contrast, the synthesis of fluorinated aminopyrazoles from the identical fluorinated precursor demonstrates lower efficiency, indicating that the 5-fluoro-2-methylpyrimidin-4-amine scaffold is more readily accessible via this convergent approach compared to structurally related nitrogen heterocycles [1].

Synthetic methodology Heterocyclic chemistry Process chemistry

PDE10A Inhibitory Potency of Derived Analog Relative to Fragment Hit

A derivative incorporating the 5-fluoro-2-methylpyrimidin-4-yl moiety (BDBM343301) exhibits PDE10A inhibitory activity with an IC50 of 5 nM in an IMAP TR-FRET assay [1]. This represents a >1,700-fold improvement in potency relative to an initial pyrimidine fragment hit identified from library screening, which displayed a PDE10A Ki of 8,700 nM [2]. The substantial potency enhancement underscores the value of this specific fluorinated aminopyrimidine scaffold as a privileged pharmacophore for PDE10A inhibitor optimization.

Phosphodiesterase inhibition CNS drug discovery Fragment-based drug design

PKCβII Binding Affinity of Derived Inhibitor Compared to Benchmark Compound

A complex inhibitor containing the 5-fluoro-2-methylpyrimidin-4-ylamine warhead (BDBM286246) demonstrates a Ki of 1.01 nM against PKCβII in a biochemical assay [1]. For comparison, the well-characterized PKC inhibitor PKC-IN-1 (which also contains a 5-fluoro-2-methylpyrimidin-4-yl group) exhibits a Ki of 14.9 nM against the same target [2]. The approximately 15-fold superior binding affinity of the BDBM286246-containing series highlights how specific structural elaboration of this core scaffold can yield inhibitors with markedly improved target engagement.

Kinase inhibition PKC signaling Cancer therapeutics

Physicochemical Property Differentiation from Non-Fluorinated Analog

5-Fluoro-2-methylpyrimidin-4-amine exhibits a predicted boiling point of 209.2±20.0 °C at 760 mmHg and a reported solubility of 5.7 mg/mL [1]. The non-fluorinated analog 2-methylpyrimidin-4-amine (CAS 74-69-1) displays a boiling point of 222 °C and is described as insoluble in water, being soluble only in acids, bases, and certain organic solvents [2]. The lower boiling point and enhanced aqueous solubility of the fluorinated derivative facilitate simpler purification by distillation or recrystallization and improve handling in aqueous reaction media, thereby streamlining downstream synthetic operations.

Physicochemical properties Solubility Purification

Research and Industrial Application Scenarios for 5-Fluoro-2-methylpyrimidin-4-amine (1416372-67-2)


Medicinal Chemistry: Synthesis of 4-Amino-5-fluoropyrimidine Libraries

Procure 5-fluoro-2-methylpyrimidin-4-amine as a versatile building block for generating focused libraries of 4-amino-5-fluoropyrimidine derivatives. The established 81% yield synthesis from readily available amidine hydrochlorides enables cost-effective access to the core scaffold [1]. Subsequent derivatization at the 4-amino position or via cross-coupling reactions at the 2- and 5-positions facilitates rapid exploration of structure-activity relationships in drug discovery programs.

Kinase Inhibitor Development: PKC and PDE10A Targeted Programs

Utilize 5-fluoro-2-methylpyrimidin-4-amine as a privileged hinge-binding fragment in the design of ATP-competitive kinase inhibitors. The scaffold has been validated in potent PKCβII inhibitors (Ki as low as 1.01 nM) and PDE10A inhibitors (IC50 5 nM), demonstrating its suitability for constructing high-affinity ligands against clinically relevant kinase targets [2][3]. The 5-fluoro substitution provides both metabolic stability and favorable binding interactions within the kinase active site.

Process Chemistry: Scale-Up of Fluoropyrimidine Intermediates

Employ 5-fluoro-2-methylpyrimidin-4-amine in process development and scale-up campaigns. The mild reaction conditions and high yield (81%) of the β-fluoroenolate salt methodology make this compound amenable to multi-gram and kilogram-scale production [1]. Its favorable solubility profile (5.7 mg/mL) and predictable boiling point (209.2±20.0 °C) simplify purification workflows and reactor handling, reducing overall manufacturing costs [4].

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